molecular formula C24H26N6O3 B605769 Atuliflapon CAS No. 2041075-86-7

Atuliflapon

Numéro de catalogue B605769
Numéro CAS: 2041075-86-7
Poids moléculaire: 446.511
Clé InChI: ROTWSDMXHVGAHZ-QZTJIDSGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Atuliflapon (also known as AZD-5718) is a drug candidate that is currently under development for the treatment of coronary artery disease, proteinuric chronic kidney disease, acute coronary syndrome, and asthma . It is administered orally in tablet and suspension form .

Applications De Recherche Scientifique

  • The study by Kawai‐Yamada et al. (2001) explored the role of Arabidopsis Bax Inhibitor-1 (AtBI-1) in suppressing Bax-induced cell death in plants, demonstrating the potential of AtBI-1 in plant cell apoptosis research (Kawai‐Yamada et al., 2001).

  • Mahdavi et al. (2014) investigated the antimicrobial effects of Stachys lavandulifolia extracts, highlighting the potential of natural compounds in antimicrobial research, which could be relevant for studies involving Atuliflapon (Mahdavi et al., 2014).

  • The research by Cassinotti and Travis (2009) on infliximab, an anti-TNF-α monoclonal antibody, could provide insights into the development and assessment of targeted therapeutic agents like Atuliflapon (Cassinotti & Travis, 2009).

  • Santos et al. (2019) studied the efficacy of photoactivated Myrciaria cauliflora extract against bacterial infections, illustrating the potential of photoactivation in enhancing the antimicrobial properties of natural compounds (Santos et al., 2019).

  • Bai et al. (2021) focused on the anti-neuroinflammatory effects of traditional herbal medicine Daphne kiusiana var. atrocaulis, which could be relevant for understanding the mechanisms and applications of Atuliflapon in neuroinflammation research (Bai et al., 2021).

Orientations Futures

Atuliflapon is currently in Phase II of clinical development for Acute Coronary Syndrome . The drug’s future will depend on the results of these ongoing trials and subsequent regulatory approval processes. If successful, it could potentially provide a new treatment option for patients with coronary artery disease, proteinuric chronic kidney disease, acute coronary syndrome, and asthma .

Propriétés

IUPAC Name

(1R,2R)-2-[4-(5-methyl-1H-pyrazol-3-yl)benzoyl]-N-(4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-3-yl)cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-14-12-19(29-28-14)15-6-8-16(9-7-15)22(31)17-4-2-3-5-18(17)23(32)27-20-13-26-30-11-10-25-24(33)21(20)30/h6-9,12-13,17-18H,2-5,10-11H2,1H3,(H,25,33)(H,27,32)(H,28,29)/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTWSDMXHVGAHZ-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=C(C=C2)C(=O)C3CCCCC3C(=O)NC4=C5C(=O)NCCN5N=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C2=CC=C(C=C2)C(=O)[C@@H]3CCCC[C@H]3C(=O)NC4=C5C(=O)NCCN5N=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atuliflapon

CAS RN

2041075-86-7
Record name Atuliflapon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2041075867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATULIFLAPON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV6352Y6TV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
5
Citations
P Dahlke, LK Peltner, PM Jordan… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
… Fiboflapon, veliflapon, and BRP-187 were less efficient, and diflapolin and atuliflapon were essentially inactive. It should be noted that in resting (unstimulated) MDMs, quiflapon and MK…
Number of citations: 1 www.ncbi.nlm.nih.gov
O Werz, P Dahlke, LK Peltner, PM Jordan - Frontiers in Pharmacology - frontiersin.org
… Fiboflapon, veliflapon, and BRP-187 were less efficient, and diflapolin and atuliflapon were essentially inactive. It should be noted that in resting (unstimulated) MDMs, quiflapon and MK…
Number of citations: 0 www.frontiersin.org
A Olğaç, İ Çapan, P Dahlke, PM Jordan, O Werz… - ACS …, 2023 - ACS Publications
5-Lipoxygenase-activating protein (FLAP) is a regulator of cellular leukotriene biosynthesis, which governs the transfer of arachidonic acid (AA) to 5-lipoxygenase for efficient …
Number of citations: 0 pubs.acs.org
World Health Organization - WHO Drug Information, 2022 - apps.who.int
Chromatographic separation techniques are multi-stage separation procedures in which the components of a sample are distributed between two phases, one of which is stationary …
Number of citations: 2 apps.who.int
I Howell, A Howell, ID Pavord - Journal of Experimental Medicine, 2023 - rupress.org
The field of asthma has undergone a dramatic change in recent years. Advances in our understanding of type 2 airway inflammation have driven the discovery of monoclonal antibodies …
Number of citations: 3 rupress.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.